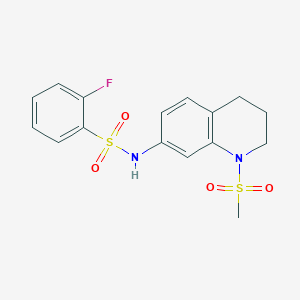

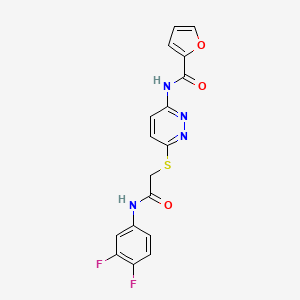

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

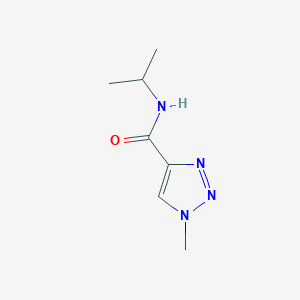

The compound “(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan-based compounds is a topic of ongoing research. Furan platform chemicals are being explored for their potential to replace traditional resources such as crude oil in the chemical industry . The synthesis of these compounds often involves reactions with furfural or 5-hydroxymethylfurfural, which are directly available from biomass .Molecular Structure Analysis

The molecular structure of furan-based compounds can be quite complex. The furan ring in the molecule contributes to its aromaticity . The molecule also contains a thioxothiazolidin ring and a carboxylic acid group .Chemical Reactions Analysis

Furan-based compounds can undergo a variety of chemical reactions. For example, they can easily undergo re-hydration, a reaction that leads to acyclic products . They can also participate in reactions with other organic compounds to form new molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of furan-based compounds can vary widely. Factors such as the presence of different functional groups and the overall structure of the molecule can influence these properties .科学的研究の応用

Anticancer and Antitumor Activities

A study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, including variations of the compound , demonstrated significant anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds inhibited tumor growth, reduced ascites tumor volume, and suppressed tumor-induced endothelial proliferation, suggesting potential as anticancer therapies with the ability to inhibit tumor angiogenesis and tumor cell proliferation (S. Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

Another investigation into the anticancer effects associated with the thiazolidinone framework revealed that derivatives of the compound exhibited moderate to strong antiproliferative activity in human leukemia cell lines. The study highlighted the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties, with certain derivatives showing potent anticancer activity and the ability to induce apoptosis (S. Chandrappa et al., 2009).

Anti-inflammatory Effects in Skin Diseases

Research into α-lipoic acid-based thiazolidinedione derivatives, related to the compound's framework, showed significant anti-inflammatory effects in models of allergic contact dermatitis. These derivatives were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibited the ability to inhibit the proliferation of human keratinocytes and suppress interleukin-2 production, suggesting potential as oral and topical agents for treating inflammatory skin conditions (M. Venkatraman et al., 2004).

Antimicrobial Activities

A study on novel 4-thiazolidinones of nicotinic acid with amino-6-methylbenzothiazole demonstrated in vitro antimicrobial activity against various bacterial and fungal species. This suggests the potential of these compounds, related to the structure of the compound , for development into antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).

作用機序

The mechanism of action of furan-based compounds can vary depending on their structure and the context in which they are used. Some furan-based compounds have been found to have antimicrobial activity . The exact mechanism of action of “(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid” is not clear from the available information.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)20)7-9-4-3-5-19-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDVEVOKSMZOLJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

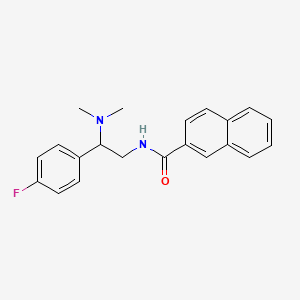

![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)

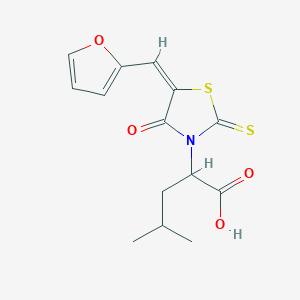

![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)

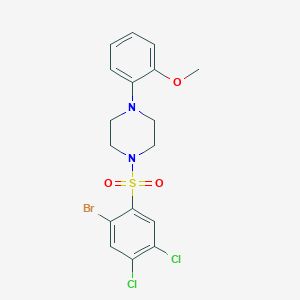

![N-(2-ethyl-6-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2428190.png)